(R)-Diphenylprolinol tert-butyldimethylsilyl ether

Asymmetric Catalysis Organocatalysis Michael Addition

Researchers requiring robust enantioselective organocatalysis face challenges with catalyst hydrolytic sensitivity and inconsistent stereochemical outcomes when substituting silyl-protected analogs. This (R)-diphenylprolinol TBDMS ether addresses these issues directly. Delivers 97.5:2.5 e.r. in Michael additions; ~10⁴-fold greater hydrolytic stability vs. TMS analogs permits use under non-anhydrous conditions. Achieves 92-98% yield and >99.5:0.5 e.r. in cascade 4H-chromene synthesis. Supplied at ≥97% (HPLC), stored under argon at 2-8°C, shipped on wet ice.

Molecular Formula C23H33NOSi
Molecular Weight 367.608
CAS No. 1236033-34-3
Cat. No. B596013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Diphenylprolinol tert-butyldimethylsilyl ether
CAS1236033-34-3
Molecular FormulaC23H33NOSi
Molecular Weight367.608
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C23H33NOSi/c1-22(2,3)26(4,5)25-23(21-17-12-18-24-21,19-13-8-6-9-14-19)20-15-10-7-11-16-20/h6-11,13-16,21,24H,12,17-18H2,1-5H3/t21-/m1/s1
InChIKeyYJFSFDYMOMREQP-OAQYLSRUSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Diphenylprolinol TBDMS Ether: Bulky Chiral Organocatalyst


(R)-Diphenylprolinol tert-butyldimethylsilyl ether is a chiral diarylprolinol silyl ether that functions as a privileged organocatalyst in asymmetric synthesis [1]. It features a pyrrolidine core bearing a gem-diphenyl carbinol moiety protected as a bulky tert-butyldimethylsilyl (TBDMS) ether. This structural motif enables efficient activation of carbonyl compounds through iminium and enamine intermediates, with the steric bulk of the TBDMS group critically influencing stereocontrol [2].

Critical Role of Silyl Substituent Bulk


Direct interchange between (R)-diphenylprolinol tert-butyldimethylsilyl ether and its close analogs (e.g., TMS, TES, or DPMS derivatives) is not valid without reaction re-optimization. Mechanistic studies demonstrate that the size of the silyl substituent directly modulates the shielding of the reactive iminium ion intermediate in Type A (Michael-type) reactions [1]. Consequently, switching from TBDMS to a less bulky silyl group reduces enantioselectivity, while moving to an even bulkier group can improve selectivity but may suppress reaction rate in Type C (enamine) pathways [1]. These quantitative differences preclude simple 'drop-in' replacement and necessitate evidence-based catalyst selection.

Quantitative Evidence: TBDMS vs. TMS and TES Analogs


Enantioselectivity Gain in Crotonaldehyde Michael Addition

In the Michael-type reaction (Type A) via iminium ion intermediates, the use of the bulkier tert-butyldimethylsilyl (TBS) group significantly enhances enantioselectivity compared to the commonly used trimethylsilyl (TMS) analog [1]. This is a direct head-to-head comparison under identical experimental conditions.

Asymmetric Catalysis Organocatalysis Michael Addition

Enantioselectivity in Domino Michael/Knoevenagel Cascade

In a domino Michael addition/Knoevenagel condensation of cinnamaldehyde and dimethyl 3-oxopentanedioate, the TBDMS catalyst afforded an enantiomeric ratio of 97.5:2.5, compared to 94.0:6.0 e.r. for the TMS catalyst [1]. This represents a substantial increase in chiral purity.

Domino Reactions Organocatalysis Iminium Activation

Hydrolytic Stability Advantage over TMS Ether

The tert-butyldimethylsilyl (TBDMS) protecting group is approximately 10,000 times more resistant to hydrolysis than the trimethylsilyl (TMS) group [1]. This class-level inference is supported by well-established protective group chemistry data.

Protecting Groups Hydrolytic Stability Silyl Ethers

Iminium Ion Face Shielding by Bulky Silyl Group

Theoretical calculations and experimental data show that in iminium-type (Type A) reactions, a bulky silyl substituent (e.g., TBDMS) effectively shields one diastereotopic face of the iminium ion intermediate, enhancing enantioselectivity [1]. Conversely, for enamine-type (Type C) reactions, excessive bulk can reduce reaction rate without selectivity gains.

Reaction Mechanism DFT Calculations Stereocontrol

Certified Purity and Enantiomeric Excess

Commercially available (R)-Diphenylprolinol tert-butyldimethylsilyl ether from major suppliers (e.g., Sigma-Aldrich) is certified with ≥97% HPLC purity and ≥98.0% enantiomeric excess . This ensures consistent catalytic performance and reproducible results.

Quality Control Chiral Purity Organocatalyst

Application Scenarios: (R)-Diphenylprolinol TBDMS Ether


Asymmetric Michael Addition to Nitroalkenes

The TBDMS catalyst delivers high enantioselectivity (e.g., 97.5:2.5 e.r.) in Michael additions, making it suitable for synthesizing chiral nitroalkane intermediates for pharmaceuticals (e.g., baclofen, pregabalin precursors) [1].

Domino Michael/Knoevenagel Cascade for 4H-Chromenes

The catalyst enables a highly enantioselective cascade reaction yielding functionalized 4H-chromenes (92-98% yield, up to >99.5:0.5 e.r.) [1]. This demonstrates its utility in constructing complex heterocyclic scaffolds.

Aqueous or Moisture-Tolerant Asymmetric Organocatalysis

Due to the ~10⁴-fold greater hydrolytic stability of the TBDMS group, this catalyst is more robust under non-anhydrous conditions, facilitating reactions where trace moisture is unavoidable [1].

Asymmetric Iminium-Mediated Cycloadditions

The bulky silyl group enhances stereocontrol in [4+2] and [3+2] cycloadditions via iminium activation, enabling the synthesis of chiral carbocycles and heterocycles with high enantiopurity [1].

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